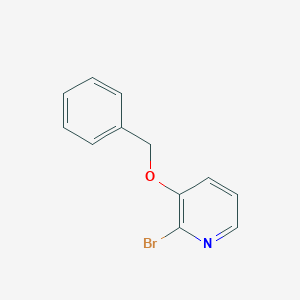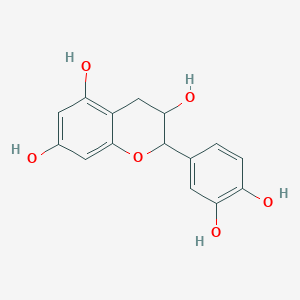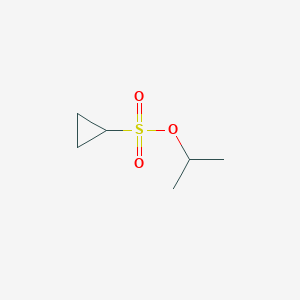
Isopropyl cyclopropanesulfonate
概要
説明
Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 sulfonate .
Molecular Structure Analysis
The molecular structure of Isopropyl cyclopropanesulfonate includes a three-membered cyclopropane ring and a sulfonate group . The molecule has a molecular weight of 164.23 .Physical And Chemical Properties Analysis
Isopropyl cyclopropanesulfonate is a white to yellow to brown powder or crystals or liquid . It has a molecular weight of 164.23 and a molecular formula of C6H12O3S .科学的研究の応用
1. Synthesis Applications
Isopropyl cyclopropanesulfonate and its derivatives play a significant role in the synthesis of various compounds. For instance, it is used in the gem-dimethylcyclopropanation of electron-deficient alkenes, leading to the production of gem-dimethylcyclopropane compounds (Edwards et al., 2008). Additionally, isopropylidenediphenylsulfurane, a related compound, reacts with γ-alkoxy αβ—unsaturated esters to produce γ—alkoxy cyclopropane carboxylates, which is crucial for the enantioselective synthesis of deltamethrin, a highly active insecticide (Krief & Dumont, 1988).
2. Catalytic Activity in Esterification
Isopropyl cyclopropanesulfonate is also utilized in catalysis, specifically in the esterification of chloroacetic acid with isopropanol. Studies have shown that catalysts like cerous methanesulfonate and zinc methanesulfonate enhance the esterification yield of isopropyl chloroacetate, demonstrating the potential of isopropyl cyclopropanesulfonate-related compounds in catalysis (Su Ting-ting, 2004); (Ma et al., 2006).
3. Molecular Structure and Rotation Studies
Research on isopropyl carboxaldehyde, which shares structural similarities with isopropyl cyclopropanesulfonate, reveals insights into the molecular structure and internal rotation in these compounds. Studies suggest that gauche conformations predominate in these molecules, providing valuable information about their molecular dynamics (Bartell & Guillory, 1965).
4. Reactivity of Arylsulfonyl Substituted Compounds
Research on arylsulfonyl substituted cyclopropenes, related to isopropyl cyclopropanesulfonate, reveals that soft nucleophiles readily add to the activated pi-bond, leading to the production of various substituted cyclopropanes. This indicates the high reactivity and potential for synthesis applications of such compounds (Padwa & Wannamaker, 1991).
5. Role in Drug Release Systems
In the context of pharmaceuticals, isopropyl cyclopropanesulfonate-related compounds have been explored in drug release systems. For example, sulfopropylated dextran microspheres, which may incorporate isopropyl groups, have been used in cellulose acetate butyrate microcapsules for self-propelled drug release, demonstrating the potential of these compounds in advanced drug delivery technologies (Fundueanu et al., 2005).
Safety and Hazards
Isopropyl cyclopropanesulfonate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, immediate measures such as washing off with soap and plenty of water (for skin contact) or rinsing with water for at least 15 minutes (for eye contact) should be taken .
作用機序
Target of Action
Isopropyl cyclopropanesulfonate is a complex compound with a unique structure. Cyclopropane-containing compounds are known to interact with various biological targets due to their conformational rigidity .
Mode of Action
Cyclopropane, a component of this compound, is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of Isopropyl cyclopropanesulfonate with its targets.
Biochemical Pathways
Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines . They can be involved in various enzymatic reactions and biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16423 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could suggest potential therapeutic applications.
Action Environment
It’s known that the compound should be stored in a freezer, under -20°c , suggesting that temperature could influence its stability.
特性
IUPAC Name |
propan-2-yl cyclopropanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl cyclopropanesulfonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



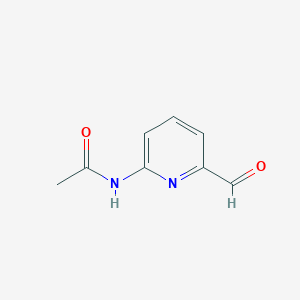
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

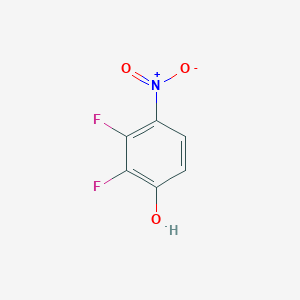
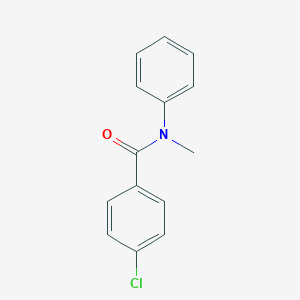

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)

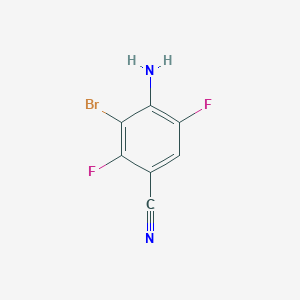

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
